molecular formula C18H18N2O4 B3012706 (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448140-18-8

(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B3012706
CAS No.: 1448140-18-8
M. Wt: 326.352
InChI Key: LUOAOSZKIVSSAS-VOTSOKGWSA-N
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Description

(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a furan ring, an acrylamide group, and a dihydroisoquinoline moiety

Mechanism of Action

Target of Action

The primary targets of this compound are the α7 and α9α10 nicotinic acetylcholine receptors (nAChRs) and Ca V 2.2 channels . These receptors and channels play a crucial role in various physiological processes, including pain perception and neurotransmission .

Mode of Action

The compound interacts with its targets by acting as a positive allosteric modulator . It potentiates the activity of α7 nAChRs with higher potency than that for hCa V 2.2 channel inhibition . This potentiation is likely the predominant molecular mechanism underlying the observed anti-nociceptive pain activity of these compounds .

Biochemical Pathways

The compound affects the neuropathic pain pathway . By potentiating the α7 nAChRs, it can decrease neuropathic pain in animal models . The compound also inhibits the biosynthesis of ergosterol , a key component of the fungal cell membrane, in yeast .

Pharmacokinetics

The compound’s ability to potentiate α7 nachrs and inhibit ergosterol biosynthesis suggests that it can effectively reach its targets in the nervous system and yeast cells .

Result of Action

The compound’s action results in decreased neuropathic pain in animal models . This is likely due to the potentiation of α7 nAChRs, which are involved in pain perception . Additionally, the compound inhibits the biosynthesis of ergosterol in yeast, which could potentially lead to antifungal effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other compounds, such as fluconazole, can have a synergistic effect, enhancing the compound’s antifungal activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl acrylamide intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. This intermediate is then coupled with a dihydroisoquinoline derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the acrylamide group.

    Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

(E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other compounds containing furan rings, acrylamide groups, or dihydroisoquinoline moieties.

    Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-2-ylmethanol.

    Acrylamide derivatives: Compounds like N,N-dimethylacrylamide and N-phenylacrylamide.

    Dihydroisoquinoline derivatives: Compounds such as tetrahydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOAOSZKIVSSAS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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